molecular formula C14H26N2O2 B1357243 tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate CAS No. 877859-58-0

tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate

Cat. No.: B1357243
CAS No.: 877859-58-0
M. Wt: 254.37 g/mol
InChI Key: CZXMVDICWYFHTA-UHFFFAOYSA-N
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Description

tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2. It is characterized by the presence of a tert-butyl group, a cyclopropylamino group, and a piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general steps include:

    Formation of the piperidine intermediate: This involves the reaction of piperidine with formaldehyde and hydrogen cyanide to form the corresponding piperidine derivative.

    Introduction of the tert-butyl group: The piperidine derivative is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.

    Cyclopropylamine addition: Finally, cyclopropylamine is added to the tert-butyl ester under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure consistency and high yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the cyclopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound is investigated for its potential therapeutic applications. It is used in the development of new drugs, particularly those targeting the central nervous system. Its structural features make it a candidate for the design of molecules with specific pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale synthesis and manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The cyclopropylamino group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(4-aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate

Comparison:

  • Structural Differences: While these compounds share the tert-butyl and piperidine or piperazine core, the substituents on the piperidine ring differ, leading to variations in their chemical and biological properties.
  • Reactivity: The presence of different substituents affects the reactivity of these compounds. For example, the phenylamino group in tert-Butyl 4-(phenylamino)piperidine-1-carboxylate may lead to different reactivity patterns compared to the cyclopropylamino group in tert-Butyl 4-((cyclopropylamino)methyl)piperidine-1-carboxylate.
  • Applications: The unique structural features of this compound make it suitable for specific applications, particularly in the development of central nervous system-targeting drugs, whereas other similar compounds may be used in different therapeutic areas or industrial applications.

Properties

IUPAC Name

tert-butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-11(7-9-16)10-15-12-4-5-12/h11-12,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXMVDICWYFHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586370
Record name tert-Butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877859-58-0
Record name tert-Butyl 4-[(cyclopropylamino)methyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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